molecular formula C10H9NO3 B101212 5-Methoxy-1-methylindoline-2,3-dione CAS No. 16077-09-1

5-Methoxy-1-methylindoline-2,3-dione

Cat. No.: B101212
CAS No.: 16077-09-1
M. Wt: 191.18 g/mol
InChI Key: CZRPSRARMQINMA-UHFFFAOYSA-N
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Description

5-Methoxy-1-methylindoline-2,3-dione is a chemical compound with the molecular formula C10H9NO3. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its unique structure, which includes a methoxy group at the 5-position and a methyl group at the 1-position of the indoline-2,3-dione core .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1-methylindoline-2,3-dione typically involves the reaction of 5-methoxyindole with methylating agents under controlled conditions. The process may include steps such as:

    Methylation: Introduction of a methyl group at the 1-position using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Oxidation: Conversion of the indole to indoline-2,3-dione using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1-methylindoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex indole derivatives.

    Reduction: Reduction reactions can convert the dione to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroindoles .

Scientific Research Applications

5-Methoxy-1-methylindoline-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-1-methylindoline-2,3-dione involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structural modifications. The methoxy and methyl groups play a crucial role in determining its binding affinity and specificity .

Comparison with Similar Compounds

  • 5-Methoxyindoline-2,3-dione
  • 1-Methylindoline-2,3-dione
  • 5-Methoxy-2,3-dihydro-1H-indole-2,3-dione

Comparison: 5-Methoxy-1-methylindoline-2,3-dione is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-methoxy-1-methylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-11-8-4-3-6(14-2)5-7(8)9(12)10(11)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRPSRARMQINMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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